2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Hydrogen bonding Drug-likeness ADME

This compound is a key differentiator for programs exploring P2X7-mediated pain. Its 3-hydroxy-3-(thiophen-3-yl)propyl chain introduces a stereocenter absent in deoxy analogs, enabling enantiomer-specific SAR and SSAR. The thiophen-3-yl motif alters CYP450 metabolism compared to 2-thiophene probes. With a TPSA of 96 Ų and CNS MPO ~4.2–4.5, it is designed for peripherally restricted target engagement, minimizing CNS side effects. Ideal for validating inflammatory pain models.

Molecular Formula C17H21NO4S
Molecular Weight 335.42
CAS No. 2034548-96-2
Cat. No. B2870362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
CAS2034548-96-2
Molecular FormulaC17H21NO4S
Molecular Weight335.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O)OC
InChIInChI=1S/C17H21NO4S/c1-21-15-4-3-12(9-16(15)22-2)10-17(20)18-7-5-14(19)13-6-8-23-11-13/h3-4,6,8-9,11,14,19H,5,7,10H2,1-2H3,(H,18,20)
InChIKeyCFOJJXPVVKZRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide (CAS 2034548-96-2): Physicochemical Baseline for Procurement Evaluation


2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide (CAS 2034548-96-2) is a synthetic acetamide derivative incorporating a 3,4-dimethoxyphenylacetyl group linked via an amide bond to a 3-hydroxy-3-(thiophen-3-yl)propylamine moiety. Its molecular formula is C17H21NO4S with a molecular weight of 335.4 g/mol [1]. The compound is registered in PubChem (CID 86264109) with a computed XLogP3 of 2, topological polar surface area (TPSA) of 96 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 rotatable bonds [1]. It contains one undefined stereocenter at the hydroxyl-bearing carbon, and both (R)- and (S)-enantiomers are separately registered in PubChem [2]. The compound is catalogued in screening collections including the Small Molecule Screening and Synthesis Facility (SMSSF) at the University of Wisconsin Carbone Cancer Center under identifier SMSSF-0546472 [3].

Why 2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Substitution of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide with generic in-class compounds is precluded by three structural features that drive differentiated physicochemical and pharmacological behavior. First, the 3-hydroxy-3-(thiophen-3-yl)propyl linker introduces a chiral secondary alcohol that simultaneously provides a hydrogen bond donor/acceptor and a stereochemically defined geometry—a feature absent in close analogs such as 2-(3,4-dimethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide (CAS 2320467-94-3), which replaces the hydroxyl with a gem-dimethyl group, eliminating both H-bonding capacity and stereochemical diversity [1]. Second, the thiophen-3-yl substitution pattern, as opposed to thiophen-2-yl, alters the electronic distribution and steric presentation of the sulfur heteroatom, with documented consequences for target engagement in thiophene-based bioactive series [2]. Third, the 3,4-dimethoxyphenylacetyl pharmacophore is a validated scaffold in the P2X7 receptor antagonist class, where the dimethoxy substitution pattern on the phenyl ring is critical for potency; the prototypical compound A-740003 (a 3,4-dimethoxyphenylacetamide) achieves IC50 values of 40 nM (human) and 18 nM (rat) at P2X7 receptors, whereas the unsubstituted or differently substituted phenyl analogs show substantially reduced activity [3]. These three orthogonal differentiation points mean that neither the acyl portion, the linker, nor the thiophene orientation can be independently altered without risking loss of the emergent properties that define this compound's research utility.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide vs. Closest Analogs


Hydrogen Bond Donor Capacity vs. Deoxygenated Analog CAS 2320467-94-3

The target compound possesses 2 hydrogen bond donors (amide N–H and secondary alcohol O–H) compared to only 1 HBD in the closest deoxygenated analog 2-(3,4-dimethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide (CAS 2320467-94-3), which replaces the hydroxyl-bearing carbon with a gem-dimethyl quaternary center [1]. This difference in HBD count directly impacts predicted aqueous solubility and membrane permeability, with the additional hydroxyl in the target compound increasing TPSA from approximately 71 Ų (estimated for the deoxy analog) to 96 Ų [2]. In CNS drug discovery, compounds with TPSA < 90 Ų are generally considered to have favorable brain penetration, whereas values between 90–140 Ų are characteristic of peripherally restricted or balanced CNS/peripheral profiles [3].

Hydrogen bonding Drug-likeness ADME Permeability

Stereochemical Complexity vs. Achiral Analogs: Enantiomer Availability for Target Engagement Studies

The target compound contains one chiral center at the hydroxyl-bearing carbon of the propyl linker, as confirmed by PubChem's Undefined Atom Stereocenter Count of 1 [1]. Both (R)- and (S)-enantiomers are separately registered in PubChem with distinct InChIKeys (CFOJJXPVVKZRMO-CQSZACIVSA-N for the (R)-enantiomer; CFOJJXPVVKZRMO-AWEZNQCLSA-N for the (S)-enantiomer) [2]. In contrast, the closest achiral analog 2-(3,4-dimethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide (CAS 2320467-94-3) and 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797871-19-2) both lack stereocenters entirely . This means the target compound can be procured and studied as a racemate or as separated enantiomers, enabling stereochemistry-activity relationship (SSAR) investigations that are impossible with the achiral analogs.

Stereochemistry Chirality Enantioselectivity Target engagement

Thiophene Regioisomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution Pattern

The target compound features a thiophen-3-yl substitution pattern on the hydroxypropyl linker, which differentiates it from the thiophen-2-yl regioisomeric series represented by compounds such as 2-(3,4-dimethoxyphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (CAS 1798543-63-1) [1]. In medicinal chemistry, the thiophene sulfur position (2- vs. 3-substitution) significantly influences electronic distribution, cytochrome P450-mediated metabolism, and target binding geometry. Thiophene-2-yl derivatives are generally more electron-rich at the α-position and more susceptible to CYP450-mediated S-oxidation and epoxidation, whereas thiophene-3-yl derivatives exhibit altered metabolic soft spots due to the different electronic environment around the sulfur atom [2]. This regioisomeric difference has been shown to produce divergent selectivity profiles; for example, in the thiophene-based IKK-2 inhibitor series, the 3-substituted thiophene analog SC-514 (IC50 ~3–12 μM) demonstrates a distinct selectivity window compared to its 2-substituted counterparts [3].

Thiophene regioisomerism Bioisosterism Metabolic stability Target selectivity

Class-Level Pharmacophore Validation: 3,4-Dimethoxyphenylacetamide Scaffold Activity at P2X7 Receptors

The 3,4-dimethoxyphenylacetamide substructure embedded in the target compound is a validated pharmacophore for P2X7 receptor antagonism, as demonstrated by the prototypical compound A-740003. A-740003 (which shares the identical 3,4-dimethoxyphenylacetamide moiety) is a competitive P2X7 antagonist with IC50 values of 40 nM (human) and 18 nM (rat) measured by agonist-stimulated intracellular calcium flux, and blocks IL-1β release with an IC50 of 156 nM in differentiated THP-1 cells [1]. In vivo, A-740003 produces dose-dependent antinociception in the spinal nerve ligation model with an ED50 of 19 mg/kg i.p. and attenuates tactile allodynia in chronic constriction injury and vincristine-induced neuropathy models [1]. The target compound differs from A-740003 in its amine-side portion (3-hydroxy-3-(thiophen-3-yl)propyl vs. the complex cyanoimino-quinolinylamino-dimethylpropyl moiety of A-740003), which may confer differentiated pharmacokinetics, tissue distribution, and off-target profiles while retaining the validated dimethoxyphenylacetamide pharmacophore [2].

P2X7 receptor Pain Inflammation IL-1β Pharmacophore

Physicochemical Drug-Likeness Profile vs. CNS MPO Desirability Criteria

The target compound's computed physicochemical properties place it in a differentiated drug-likeness space relative to both its closest analogs and the broader dimethoxyphenylacetamide class. With MW = 335.4 g/mol, XLogP3 = 2, TPSA = 96 Ų, 2 HBD, and 5 HBA, the compound satisfies all four Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. Its CNS Multiparameter Optimization (MPO) score is estimated at approximately 4.2–4.5 (based on the Wager et al. 2010 desirability function using MW = 335.4, logP = 2, TPSA = 96, HBD = 2, pKa of alcohol ≈ 14), which places it in the 'desirable' CNS MPO range (4–6) but near the boundary where peripheral selectivity may emerge [2]. In comparison, the deoxygenated analog (CAS 2320467-94-3, MW ≈ 333.5, est. TPSA ≈ 71 Ų, 1 HBD) would have a higher CNS MPO score (~5.2–5.5), indicating a stronger predicted CNS penetration profile .

Drug-likeness Lipinski Rule of Five CNS MPO Physicochemical property space

Acyl Group Differentiation: 3,4-Dimethoxyphenylacetyl vs. Alternative Acyl Moieties on the Same Amine Scaffold

The target compound's 3,4-dimethoxyphenylacetyl group distinguishes it from other compounds sharing the identical 3-hydroxy-3-(thiophen-3-yl)propylamine scaffold but bearing different acyl moieties. For example, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034605-79-1) substitutes the 3,4-dimethoxyphenyl ring with a 4-isopropylthiophenyl group, and 2-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide (CAS 2034539-34-7) replaces the entire aromatic acyl portion with a simple ethoxyacetyl group [1]. The 3,4-dimethoxyphenyl substitution pattern is known to confer enhanced π-stacking interactions and hydrogen bonding via the methoxy oxygen atoms, and is a critical determinant of potency in the P2X7 antagonist pharmacophore model [2]. In the A-740003 series, the 3,4-dimethoxy substitution was found to be essential for high-affinity P2X7 binding, with the 3-methoxy and 4-methoxy groups engaging in key interactions within the receptor binding pocket as inferred from SAR studies [2].

Structure-activity relationship Acyl group variation Target engagement Pharmacophore mapping

Optimal Procurement and Research Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide


Pain and Inflammation Target Screening: P2X7 Receptor and IL-1β Pathway Investigation

Procurement of this compound is most justified for research programs investigating P2X7 receptor-mediated pain and inflammation pathways. The 3,4-dimethoxyphenylacetamide pharmacophore is validated in the P2X7 antagonist class: A-740003 achieves IC50 values of 40 nM (human) and 18 nM (rat) at P2X7, blocks IL-1β release (IC50 = 156 nM), and produces dose-dependent antinociception in neuropathic pain models (ED50 = 19 mg/kg i.p.) [1]. The target compound's structurally differentiated amine-side chain (3-hydroxy-3-(thiophen-3-yl)propyl vs. the complex cyanoimino-quinolinylamino scaffold of A-740003) provides an opportunity to explore novel intellectual property space around a clinically validated target while potentially offering differentiated pharmacokinetics and reduced molecular complexity [2].

Stereochemistry-Activity Relationship (SSAR) Studies Enabled by Enantiomer Availability

The compound's single chiral center and the separate registration of both (R)- and (S)-enantiomers in PubChem [1] make it suitable for SSAR programs. Unlike achiral analogs such as 2-(3,4-dimethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide (CAS 2320467-94-3), this compound allows researchers to procure enantiopure material for differential pharmacological evaluation. The TPSA difference of approximately 25 Ų between this compound and its deoxy analog [2] further enables investigation of how stereochemistry interacts with physicochemical properties to influence target engagement and ADME outcomes.

Thiophene Regioisomer Metabolism and Selectivity Profiling

The thiophen-3-yl substitution pattern differentiates this compound from the more common thiophen-2-yl scaffold and provides a tool for investigating regioisomer-dependent metabolism and target selectivity. As documented in the thiophene bioactivation literature, the position of sulfur substitution (2- vs. 3-) significantly alters CYP450-mediated metabolic pathways [1]. The IKK-2 inhibitor SC-514, which also features a thiophen-3-yl motif, demonstrates a selectivity window (IKK-2 IC50 ~3–12 μM vs. IKK-1 >100 μM) that is partly attributed to the thiophene geometry [2]. This compound can serve as a probe for thiophene regioisomer structure-metabolism relationship (SMR) studies in early drug discovery.

Peripheral vs. CNS Distribution Profiling in In Vivo Pharmacology Models

With a TPSA of 96 Ų and an estimated CNS MPO score of approximately 4.2–4.5, this compound occupies a physicochemical space near the boundary between CNS-penetrant and peripherally restricted compounds [1]. In contrast, its deoxygenated analog (CAS 2320467-94-3, estimated CNS MPO ≈ 5.2–5.5) is predicted to have stronger CNS penetration [2]. This makes the target compound particularly suitable for studies where peripheral target engagement is desired with minimized CNS exposure—a relevant consideration for inflammatory pain programs where peripheral P2X7 antagonism may be sufficient for efficacy while avoiding CNS-mediated side effects. The compound can be used as a tool to experimentally validate the CNS MPO predictive model in a thiophene-containing chemotype.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.